2-Butyl-5-nitrobenzofuran
Overview
Description
2-Butyl-5-nitrobenzofuran is a chemical compound that is part of the benzofuran family, which are heterocyclic compounds containing a fused benzene and furan ring system. The specific structure of 2-butyl-5-nitrobenzofuran includes a butyl group attached to the second position and a nitro group attached to the fifth position of the benzofuran ring. This compound is of interest due to its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of antiarrhythmic drugs such as dronedarone hydrochloride .
Synthesis Analysis
The synthesis of 2-butyl-5-nitrobenzofuran and its derivatives can be achieved through various synthetic routes. One practical synthesis involves starting with commercially available 4-nitrophenol, which is converted through a five-step process to yield 2-butyl-5-nitrobenzofuran. This compound can then undergo Friedel–Crafts acylation followed by deprotection to produce a key intermediate for dronedarone hydrochloride . Other methods for synthesizing benzofuran derivatives include the cyclo-dehydration of nitrophenoxybutanones, which can afford nitrobenzofurans that are subsequently reduced to aminobenzofurans . Additionally, electrochemical aryl radical generation and cyclization have been used to synthesize dihydrobenzofuran derivatives .
Molecular Structure Analysis
The molecular structure of 2-butyl-5-nitrobenzofuran includes a benzofuran core with a butyl side chain and a nitro functional group. The position of the nitro group in benzofuran derivatives can be established through X-ray crystal structure studies, which is crucial for understanding the reactivity and properties of these molecules . The presence of the nitro group can influence the electronic distribution within the molecule, affecting its chemical behavior.
Chemical Reactions Analysis
Benzofuran derivatives can undergo a variety of chemical reactions. For instance, nitrobenzofurans can be reduced to form aminobenzofurans, which can then be acetylated to yield acetaminobenzofurans . The double functionalization of amino-biphenyl-2-ols has been achieved through nitration and cycloetherification, leading to the synthesis of nitro-dibenzofurans and further functionalization to produce benzofuro-indoles and amino-dibenzofurans . Additionally, benzofurans can be synthesized from nitroalkenes through reduction, Nef reaction, and acid-mediated cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-butyl-5-nitrobenzofuran are influenced by its molecular structure. The nitro group is an electron-withdrawing group that can affect the compound's acidity, reactivity, and stability. The butyl side chain contributes to the compound's hydrophobic character, which can impact its solubility in organic solvents. The synthesis methods and subsequent reactions of benzofuran derivatives can also introduce additional functional groups that further modify the compound's properties .
Scientific Research Applications
Synthesis of Key Intermediates in Drug Preparation
2-Butyl-5-nitrobenzofuran is a significant compound in synthesizing intermediates for various drugs. For instance, it is used in synthesizing a key intermediate for dronedarone hydrochloride, an antiarrhythmic drug. This synthesis involves transforming commercially available 4-nitrophenol into 2-butyl-5-nitrobenzofuran, which is then used in further chemical reactions to create the desired drug compound (P. Raja Gopal et al., 2012).
Role in Organic Compound Synthesis
2-Butyl-5-nitrobenzofuran plays a crucial role in the synthesis of various organic compounds. It is studied in polar thermal Diels–Alder reactions with different dienes, demonstrating its utility in creating families of organic compounds with heteroatom rings. This process is aided by its strong electron-acceptor group, the nitro group, which enhances its dienophilic character and is easily extruded under thermal conditions (Claudia D. Della Rosa et al., 2011).
Antimicrobial and Antioxidant Properties
Research on derivatives of 2-butyl-5-nitrobenzofuran, such as (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone, reveals their potential in antimicrobial and antioxidant applications. These compounds exhibit varying levels of antibacterial activity, and some demonstrate significant free radical scavenging activity, which is indicative of their antioxidant properties. Docking studies further support these biological properties (S. Rashmi et al., 2014).
Potential in Treating Hyperglycemia
5-Aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles, a class of compounds derived from 2-butyl-5-nitrobenzofuran, have shown promising results in inhibiting α-glucosidase. This inhibition is crucial for the treatment of hyperglycemia, and these compounds demonstrate significant activity in this regard. The study provides a foundation for further research in the treatment of hyperglycemia using these compounds (M. Taha et al., 2016).
Safety And Hazards
When handling 2-Butyl-5-nitrobenzofuran, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended. All sources of ignition should be removed and personnel should be evacuated to safe areas .
properties
IUPAC Name |
2-butyl-5-nitro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-3-4-11-8-9-7-10(13(14)15)5-6-12(9)16-11/h5-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAJABPTUOLUAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431576 | |
Record name | 2-BUTYL-5-NITROBENZOFURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-5-nitrobenzofuran | |
CAS RN |
133238-87-6 | |
Record name | 2-Butyl-5-nitrobenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133238-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-BUTYL-5-NITROBENZOFURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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